Cas no 1948-39-6 (3,5-Diiodo-4-hydroxyphenylacetic Acid)
3,5-Diiodo-4-hydroxyphenylacetic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-Hydroxy-3,5-diiodophenylacetic acid
- 3,5-Diiodo-4-hydroxyphenylacetic Acid
- 2-(4-hydroxy-3,5-diiodophenyl)acetic acid
- Aceticacid, (4-hydroxy-3,5-diiodophenyl)- (6CI,7CI,8CI)
- a-(3,5-Diiodo-4-hydroxyphenyl)aceticacid
- 4-Hydroxy-3,5-diiodobenzeneacetic acid
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- Inchi: 1S/C8H6I2O3/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12)
- InChI Key: IGWIPEUDVOXYDO-UHFFFAOYSA-N
- SMILES: IC1C(=C(C=C(C=1)CC(=O)O)I)O
Computed Properties
- Exact Mass: 403.84100
Experimental Properties
- PSA: 57.53000
- LogP: 2.22850
3,5-Diiodo-4-hydroxyphenylacetic Acid Customs Data
- HS CODE:2918290000
- Customs Data:
China Customs Code:
2918290000Overview:
2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
3,5-Diiodo-4-hydroxyphenylacetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D455180-500mg |
3,5-Diiodo-4-hydroxyphenylacetic Acid |
1948-39-6 | 500mg |
$ 190.00 | 2023-09-07 | ||
| TRC | D455180-5g |
3,5-Diiodo-4-hydroxyphenylacetic Acid |
1948-39-6 | 5g |
$ 1499.00 | 2023-09-07 |
3,5-Diiodo-4-hydroxyphenylacetic Acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 3,5-Diiodo-4-hydroxyphenylacetic Acid
Professional Introduction to 3,5-Diiodo-4-hydroxyphenylacetic Acid (CAS No. 1948-39-6)
3,5-Diiodo-4-hydroxyphenylacetic Acid, with the chemical formula C₆H₃I₂O₂ and CAS number 1948-39-6, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and biochemical research. This compound, characterized by its diiodinated phenylacetic acid structure, exhibits unique pharmacological properties that make it a valuable scaffold for drug discovery and development. The presence of two iodine atoms at the 3rd and 5th positions on the aromatic ring, combined with a hydroxyl group at the 4th position, imparts distinct reactivity and binding capabilities, which are exploited in various biochemical assays and therapeutic applications.
The structure-activity relationship (SAR) of 3,5-Diiodo-4-hydroxyphenylacetic Acid has been extensively studied to understand its potential as a modulator of biological pathways. The iodine substituents enhance its interaction with certain enzymes and receptors due to their ability to participate in halogen bonding and polar interactions. This property is particularly relevant in the design of small-molecule inhibitors targeting proteins involved in metabolic disorders, inflammation, and cancer. Recent studies have highlighted its role as a precursor in synthesizing novel antiviral agents, where the diiodo moiety facilitates further functionalization to achieve high specificity against viral proteases and polymerases.
In the realm of pharmaceutical research, 3,5-Diiodo-4-hydroxyphenylacetic Acid has been employed in the development of kinase inhibitors. The iodine atoms serve as handles for covalent bond formation with tyrosine residues in target kinases, leading to potent and selective inhibition. For instance, derivatives of this compound have shown promise in preclinical trials for treating chronic myeloid leukemia (CML) by selectively inhibiting the BCR-ABL tyrosine kinase. The hydroxyl group at the 4th position also allows for further derivatization into esters or amides, expanding its utility in generating libraries of compounds for high-throughput screening (HTS).
The biochemical applications of 3,5-Diiodo-4-hydroxyphenylacetic Acid extend beyond drug development. It serves as a critical intermediate in synthesizing radiolabeled probes used in positron emission tomography (PET) imaging. The iodine atoms can be easily replaced with radioactive isotopes such as I⁸⁸ or I¹¹² for diagnostic purposes. Researchers have leveraged this property to develop tracers that bind to specific biomarkers associated with neurological disorders like Alzheimer's disease and Parkinson's disease. The high affinity of 3,5-Diiodo-4-hydroxyphenylacetic Acid derivatives for these targets makes them invaluable tools for early detection and monitoring disease progression.
Moreover, the compound has been explored in environmental chemistry for its potential role in developing novel biodegradable polymers. The diiodo group enhances cross-linking capabilities when incorporated into polymer backbones, leading to materials with improved stability and functionality. Such polymers are being investigated for use in drug delivery systems, where controlled degradation rates are essential for releasing therapeutic agents at targeted sites within the body. The hydroxyl functionality also facilitates hydrogen bonding interactions, contributing to the material's biocompatibility.
Recent advancements in computational chemistry have further illuminated the mechanistic insights into how 3,5-Diiodo-4-hydroxyphenylacetic Acid interacts with biological targets. Molecular dynamics simulations have revealed that the iodine atoms preferentially engage with aromatic pockets of enzymes and receptors, stabilizing binding through halogen bonds and π-stacking interactions. These insights have guided medicinal chemists in designing next-generation analogs with enhanced binding affinities and reduced off-target effects. Additionally, quantum mechanical calculations have been used to predict metabolic pathways by which this compound might be processed within living systems, aiding in safety assessments before clinical translation.
The synthesis of 3,5-Diiodo-4-hydroxyphenylacetic Acid itself is a testament to modern synthetic methodologies. Traditional approaches often involve multi-step reactions starting from readily available phenols or aromatic amines. However, recent innovations have enabled more efficient routes using palladium-catalyzed cross-coupling reactions or electrochemical iodination techniques. These methods not only improve yield but also reduce waste generation, aligning with green chemistry principles. Such advancements are crucial for scaling up production while maintaining environmental sustainability.
In conclusion,3,5-Diiodo-4-hydroxyphenylacetic Acid (CAS No. 1948-39-6) is a versatile compound with far-reaching implications across multiple scientific disciplines. Its unique structural features make it an indispensable tool in drug discovery, diagnostic imaging, material science, and environmental chemistry. As research continues to uncover new applications for this molecule,3,5-Diiodo-4-hydroxyphenylacetic Acid will undoubtedly remain at the forefront of innovation in both academic and industrial settings.
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